methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a piperidino group, and a triazino-benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Triazino-Benzothiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidino Group: This step may involve nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Esterification: The final step involves esterification to introduce the methyl and ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The piperidino group may contribute to binding affinity with certain receptors or enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate: shares similarities with other triazino-benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H21F3N4O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 8-ethoxy-4-piperidin-1-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C19H21F3N4O3S/c1-3-29-12-7-8-13-14(11-12)30-17-24-18(15(27)28-2,19(20,21)22)23-16(26(13)17)25-9-5-4-6-10-25/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
AMYNJSJLZPHWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N3C(=NC(N=C3S2)(C(=O)OC)C(F)(F)F)N4CCCCC4 |
Origin of Product |
United States |
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